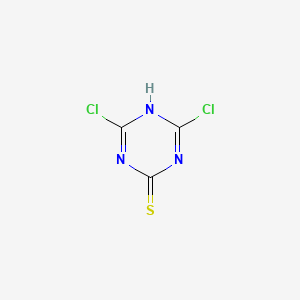![molecular formula C7H8O2 B1600416 (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one CAS No. 128946-78-1](/img/structure/B1600416.png)
(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
Descripción general
Descripción
“(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one” is a chemical compound, specifically known as a bicyclic ketone . Such compounds are generally used in a variety of chemical and pharmacological applications, such as synthetics and intermediates in pharmaceuticals .
Molecular Structure Analysis
The empirical formula for this compound is C7H8O2 . It has a molecular weight of 124.14 . The compound has two defined stereocenters .Physical And Chemical Properties Analysis
This compound has an optical activity of [α]20/D +104±2°, c = 0.7% in methanol . It has a melting point of 45-47 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 74 °C (Press: 0.3 Torr) , and a molar refractivity of 31.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Enantiomers and Derivatives: The enantiomers of related compounds, such as 8-oxabicyclo[3.2.1]oct-3-en-2-one, have been synthesized for applications in organic chemistry, illustrating the potential for synthesizing and manipulating similar compounds like (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (Kawasumi, Kanoh, & Iwabuchi, 2011).
- Building Blocks for Synthesis: Derivatives of similar structures have been used as building blocks for synthesizing more complex molecules, indicating the potential of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one in synthetic routes (Valeev, Khasanova, & Miftakhov, 2010).
Applications in Biological Systems
- Baeyer-Villiger Biooxidation: This compound has been used in studies involving Baeyer-Villiger biooxidation, highlighting its potential utility in biochemical and pharmaceutical applications. For example, it has been used in continuous testing systems for Baeyer-Villiger biooxidation using recombinant Escherichia coli (Bučko et al., 2011).
Structural and Mechanistic Studies
- Crystal Structure Characterization: Compounds with similar structures have been synthesized and characterized, including by X-ray crystallography, to understand their molecular configurations and potential applications in material sciences (Wu, Guo, Zhang, & Xia, 2015).
Synthesis of Complex Molecules
- Intermediate in Synthesis of Bioactive Compounds: Similar compounds have been used as intermediates in the synthesis of various bioactive compounds, indicating the potential role of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one in pharmaceutical and medicinal chemistry (Defant et al., 2011).
Biotechnological Applications
- Biosensors in Biotechnology: This compound's derivatives have been used in the development of biosensors, particularly for monitoring biotransformations, such as the Baeyer-Villiger oxidation, which is significant in the pharmaceutical industry (Schenkmayerova et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one is the enzyme family of flavoprotein monooxygenases (FPMOs), specifically the Baeyer–Villiger monooxygenases (BVMOs) . These enzymes are capable of catalyzing a wide range of reactions .
Mode of Action
The compound interacts with its targets through a process known as the Baeyer–Villiger (BV) oxidation . This process involves the conversion of ketones to esters and lactones by oxidative cleavage of the C–C bond adjacent to the carbonyl group . The compound, being a lactone, is a product of this enzymatic reaction .
Biochemical Pathways
The BV oxidation is a key step in the biochemical pathway involving (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one . The compound is formed through a preferential formation of (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one, also called (+)-normal lactone . This process involves the reduction of the flavin cofactor FMN before FMNH2 diffusion into the active site of the oxygenase .
Pharmacokinetics
The pharmacokinetics of (1R,5S)-3-Oxabicyclo[33The compound’s optical activity, as well as its melting point, have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a lactone, which is a cyclic ester . Lactones are important in various biological processes and are used in the synthesis of several pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one. For instance, the efficiency of the BV oxidation process strongly relies on the balance of FMN reduction and enzymatic (re)oxidation . Moreover, certain fungi, such as Aspergillus amazonicus, have been found to optimize the BV oxidation process when grown in the presence of titanium dioxide .
Propiedades
IUPAC Name |
(3aR,6aS)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFGFRTVXZAIU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447935 | |
| Record name | (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one | |
CAS RN |
128946-78-1 | |
| Record name | (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



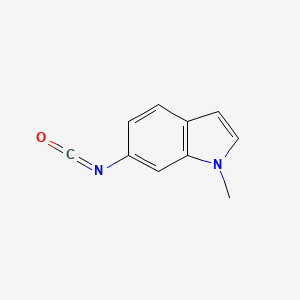





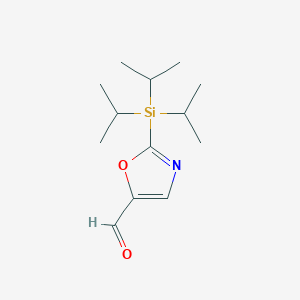
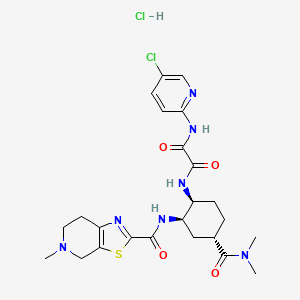
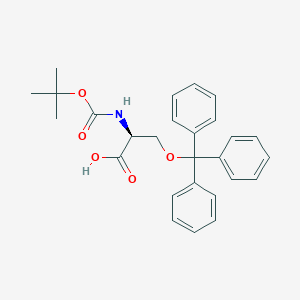
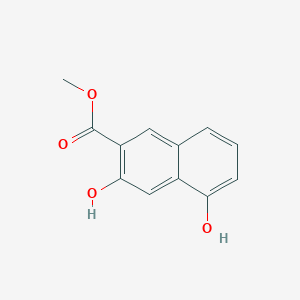
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
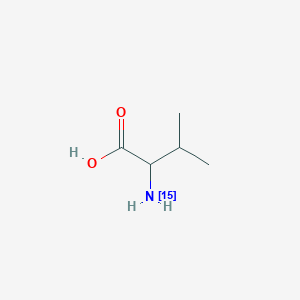
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)
